Oxireno[F]isoquinoline
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Overview
Description
Oxireno[F]isoquinoline is a heterocyclic aromatic organic compound that features a fused ring system comprising an oxirene ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxireno[F]isoquinoline typically involves the cyclization of a precursor molecule containing both an oxirene and an isoquinoline framework. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline ring . The oxirene ring can be introduced through subsequent cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize metal catalysts and high-pressure conditions to facilitate the formation of the fused ring system. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Oxireno[F]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Oxireno[F]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Oxireno[F]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely used in pharmaceuticals and materials science.
Quinoline: Known for its applications in antimalarial drugs and other therapeutic agents.
Fluorinated Isoquinolines: Compounds with fluorine substituents that exhibit unique bioactivities and physical properties.
Uniqueness of Oxireno[F]isoquinoline: this compound stands out due to its fused ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
oxireno[2,3-f]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-8-9(11-8)7-3-4-10-5-6(1)7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYNQUQFPJMSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(O2)C3=C1C=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721607 |
Source
|
Record name | Oxireno[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140468-94-6 |
Source
|
Record name | Oxireno[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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